molecular formula C14H17BrFNO4 B13026219 N-Boc-3-bromo-2-fluoro-L-phenylalanine

N-Boc-3-bromo-2-fluoro-L-phenylalanine

Cat. No.: B13026219
M. Wt: 362.19 g/mol
InChI Key: PGVIVQHZILLOCN-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.

    Peptide Synthesis: The compound is incorporated into peptides to study protein-protein interactions and protein folding.

    Biological Studies: It is used to investigate the effects of fluorinated amino acids on protein structure and function.

    Industrial Applications: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the fluorine atom can enhance the stability and bioavailability of the peptides, while the bromine atom can serve as a site for further functionalization. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-bromo-2-fluoro-L-phenylalanine is unique due to the combination of the Boc protecting group, bromine, and fluorine atoms. This combination allows for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(2S)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

PGVIVQHZILLOCN-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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